REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH2:10](Br)[CH2:11][CH2:12][CH2:13][CH3:14].C1C=CC=CC=1>O>[C:1]1([O:7][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
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Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
184.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml four-neck flask, load
|
Type
|
ADDITION
|
Details
|
while mixing
|
Type
|
TEMPERATURE
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Details
|
Maintain the mixture at a temperature of 95-100° C. for 45 minutes
|
Duration
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45 min
|
Type
|
ADDITION
|
Details
|
while mixing
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The water layer is decanted
|
Type
|
WASH
|
Details
|
Then the benzene layer is washed with 200 ml of 5% solution of NaOH The benzene layer
|
Type
|
WASH
|
Details
|
is then washed a few times with water until the reaction mixture
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |